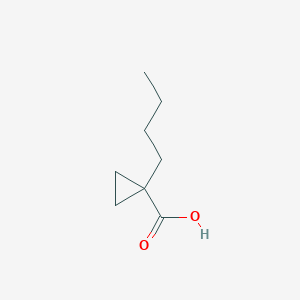
1-Butylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylcyclopropane-1-carboxylic acid is a chemical compound with the molecular weight of 142.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Butylcyclopropane-1-carboxylic acid is 1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10) . This indicates that the molecule consists of a cyclopropane ring with a butyl group and a carboxylic acid group attached to the same carbon atom.Physical And Chemical Properties Analysis
1-Butylcyclopropane-1-carboxylic acid is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor and Plant Development
1-Butylcyclopropane-1-carboxylic acid (1-BCPCA) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an essential ethylene precursor in plants. Ethylene plays a critical role in various vegetative and developmental processes in plants. Studies have shown that ACC is integral in ethylene biosynthesis, influenced by developmental, hormonal, and environmental factors. It can be conjugated into derivatives, metabolized by plants or rhizobacteria, and transported across the plant, impacting ethylene responses (Vanderstraeten & Van Der Straeten, 2017).
Role as an Ethylene-Independent Growth Regulator
Recent research suggests that ACC, and by extension its analogs like 1-BCPCA, may have roles beyond being ethylene precursors. ACC has been implicated in signaling independently of ethylene biosynthesis. This new understanding opens avenues for exploring how 1-BCPCA might influence plant growth and stress responses outside of the ethylene pathway (Polko & Kieber, 2019).
Antimicrobial and Other Biological Activities
The cyclopropane moiety in compounds like 1-BCPCA is associated with a range of biological activities, including antifungal, antimicrobial, and antiviral properties. Research into naturally occurring cyclopropane-containing compounds has highlighted their diverse biological applications, suggesting potential avenues for 1-BCPCA in various scientific domains (Coleman & Hudson, 2016).
Ethylene Biosynthesis Pathway Studies
1-BCPCA, through its relationship with ACC, is also relevant in studies focusing on the ethylene biosynthesis pathway. Research into the enzymatic conversion of ACC to ethylene, the regulation of ACC synthase, and the interactions of various molecules within this pathway can be enhanced by understanding 1-BCPCA's role and properties (Hoffman, Yang, & McKeon, 1982).
Applications in Agronomy
Given its central role in ethylene biosynthesis, 1-BCPCA could have significant implications in agronomy. Manipulating its levels or understanding its pathways can lead to advances in crop growth, stress responses, and yield improvements. The transport and regulation of ACC, and by extension 1-BCPCA, have potential applications in developing agronomic strategies (Vanderstraeten & Van Der Straeten, 2017).
Eigenschaften
IUPAC Name |
1-butylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSOAUWRAKTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylcyclopropane-1-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

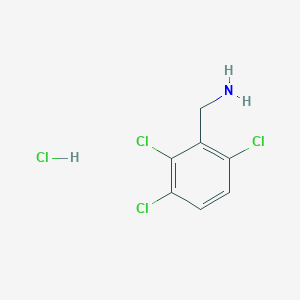
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

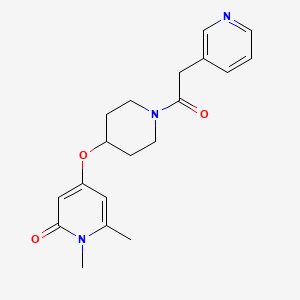
![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)
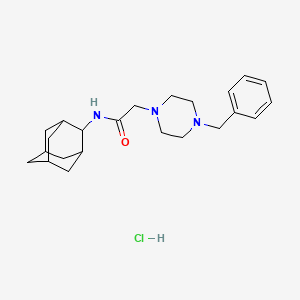
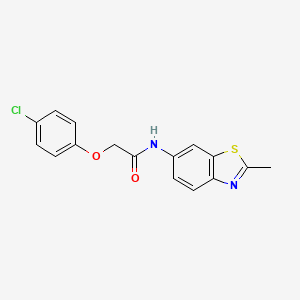
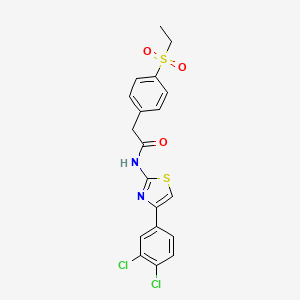
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)
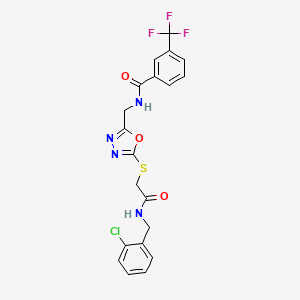
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)